(S,R,S)-AHPC-C8-NH2 (hydrochloride)
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Overview
Description
(S,R,S)-AHPC-C8-NH2 (hydrochloride) is a chemical compound used primarily in the field of targeted protein degradation. It is a ligand-linker conjugate that facilitates the recruitment of the von Hippel-Lindau (VHL) protein, which is crucial for the degradation of specific proteins through the proteolysis-targeting chimeras (PROTAC) technology . This compound is particularly valuable in the development of therapeutic agents for various diseases, including cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-C8-NH2 (hydrochloride) involves multiple steps, starting with the preparation of the core ligand structure. The process typically includes the following steps:
Formation of the Core Ligand: The core ligand is synthesized through a series of reactions involving the coupling of amino acids and other organic molecules.
Linker Attachment: A rigid linker is attached to the core ligand to facilitate the conjugation with the target protein.
Pendant Amine Addition: A pendant amine group is added to the structure to enable reactivity with carboxylic acids on the target ligand.
Industrial Production Methods
Industrial production of (S,R,S)-AHPC-C8-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-C8-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pendant amine group reacts with carboxylic acids.
Click Chemistry:
Common Reagents and Conditions
Reagents: Common reagents include copper(I) catalysts, azides, and alkynes.
Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and useful for various applications in chemical biology and drug development .
Scientific Research Applications
(S,R,S)-AHPC-C8-NH2 (hydrochloride) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC-C8-NH2 (hydrochloride) involves the recruitment of the von Hippel-Lindau (VHL) protein. The compound binds to the VHL protein, forming a ternary complex with the target protein and the E3 ligase. This complex facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions essential for the degradation process .
Comparison with Similar Compounds
Similar Compounds
(S,R,S)-AHPC-piperazine-pyridine-alkyne-NH2 hydrochloride: Similar in structure but with different linker and functional groups.
(S,R,S)-AHPC-PEG1-piperazine hydrochloride: Contains a polyethylene glycol (PEG) linker for increased solubility.
(S,R,S)-AHPC-benzyl-piperazine hydrochloride: Features a benzyl group for enhanced binding affinity.
Uniqueness
(S,R,S)-AHPC-C8-NH2 (hydrochloride) is unique due to its specific linker and pendant amine group, which provide optimal reactivity and stability for targeted protein degradation applications. Its ability to form stable conjugates and facilitate efficient protein degradation makes it a valuable tool in chemical biology and drug development .
Properties
Molecular Formula |
C31H48ClN5O4S |
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Molecular Weight |
622.3 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C31H47N5O4S.ClH/c1-21-27(41-20-34-21)23-14-12-22(13-15-23)18-33-29(39)25-17-24(37)19-36(25)30(40)28(31(2,3)4)35-26(38)11-9-7-5-6-8-10-16-32;/h12-15,20,24-25,28,37H,5-11,16-19,32H2,1-4H3,(H,33,39)(H,35,38);1H/t24-,25+,28-;/m1./s1 |
InChI Key |
OANZHVCYGLOQJS-RAGVHRFXSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl |
Origin of Product |
United States |
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